REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH3:6].[SiH:7]([CH2:12][CH3:13])([CH2:10][CH3:11])[CH2:8][CH3:9]>N1C=CC=CC=1C1C(C2C=CC=CN=2)=CC=CN=1.C[Si](C[Fe]C[Si](C)(C)C)(C)C.C1(C)C=CC=CC=1>[Si:7]([CH:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH3:6])([CH2:12][CH3:13])([CH2:10][CH3:11])[CH2:8][CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
0.114 g
|
Type
|
reactant
|
Smiles
|
C=CCCCC
|
Name
|
|
Quantity
|
0.105 g
|
Type
|
reactant
|
Smiles
|
[SiH](CC)(CC)CC
|
Name
|
Krytox
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis[(trimethylsilyl)methyl]iron(II) terpyridine
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
N1=C(C=CC=C1)C1=NC=CC=C1C1=NC=CC=C1.C[Si](C)(C)C[Fe]C[Si](C)(C)C
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged into a scintillation vial in a nitrogen filled drybox
|
Type
|
CUSTOM
|
Details
|
The toluene was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
removed from the drybox
|
Type
|
CUSTOM
|
Details
|
placed in a 95° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](CC)(CC)(CC)C=CCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |